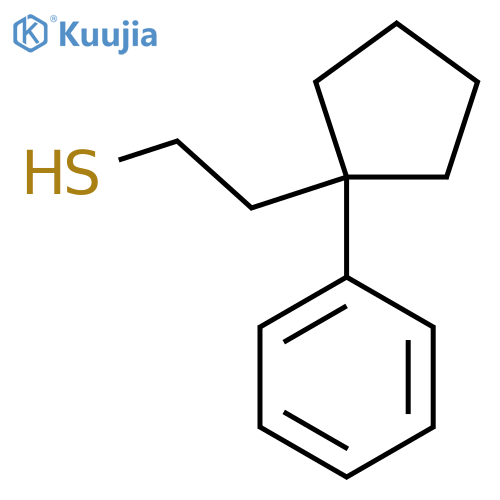

Cas no 2229426-54-2 (2-(1-phenylcyclopentyl)ethane-1-thiol)

2-(1-phenylcyclopentyl)ethane-1-thiol 化学的及び物理的性質

名前と識別子

-

- 2-(1-phenylcyclopentyl)ethane-1-thiol

- EN300-1864914

- 2229426-54-2

-

- インチ: 1S/C13H18S/c14-11-10-13(8-4-5-9-13)12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2

- InChIKey: JPYTZIZMAWYQGK-UHFFFAOYSA-N

- SMILES: SCCC1(C2C=CC=CC=2)CCCC1

計算された属性

- 精确分子量: 206.11292175g/mol

- 同位素质量: 206.11292175g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 14

- 回転可能化学結合数: 3

- 複雑さ: 164

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 1Ų

- XLogP3: 4.6

2-(1-phenylcyclopentyl)ethane-1-thiol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1864914-2.5g |

2-(1-phenylcyclopentyl)ethane-1-thiol |

2229426-54-2 | 2.5g |

$2240.0 | 2023-09-18 | ||

| Enamine | EN300-1864914-0.05g |

2-(1-phenylcyclopentyl)ethane-1-thiol |

2229426-54-2 | 0.05g |

$959.0 | 2023-09-18 | ||

| Enamine | EN300-1864914-0.5g |

2-(1-phenylcyclopentyl)ethane-1-thiol |

2229426-54-2 | 0.5g |

$1097.0 | 2023-09-18 | ||

| Enamine | EN300-1864914-5g |

2-(1-phenylcyclopentyl)ethane-1-thiol |

2229426-54-2 | 5g |

$3313.0 | 2023-09-18 | ||

| Enamine | EN300-1864914-0.1g |

2-(1-phenylcyclopentyl)ethane-1-thiol |

2229426-54-2 | 0.1g |

$1005.0 | 2023-09-18 | ||

| Enamine | EN300-1864914-0.25g |

2-(1-phenylcyclopentyl)ethane-1-thiol |

2229426-54-2 | 0.25g |

$1051.0 | 2023-09-18 | ||

| Enamine | EN300-1864914-5.0g |

2-(1-phenylcyclopentyl)ethane-1-thiol |

2229426-54-2 | 5g |

$3313.0 | 2023-06-01 | ||

| Enamine | EN300-1864914-1.0g |

2-(1-phenylcyclopentyl)ethane-1-thiol |

2229426-54-2 | 1g |

$1142.0 | 2023-06-01 | ||

| Enamine | EN300-1864914-10.0g |

2-(1-phenylcyclopentyl)ethane-1-thiol |

2229426-54-2 | 10g |

$4914.0 | 2023-06-01 | ||

| Enamine | EN300-1864914-1g |

2-(1-phenylcyclopentyl)ethane-1-thiol |

2229426-54-2 | 1g |

$1142.0 | 2023-09-18 |

2-(1-phenylcyclopentyl)ethane-1-thiol 関連文献

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

2-(1-phenylcyclopentyl)ethane-1-thiolに関する追加情報

Introduction to 2-(1-phenylcyclopentyl)ethane-1-thiol (CAS No: 2229426-54-2)

2-(1-phenylcyclopentyl)ethane-1-thiol, identified by the Chemical Abstracts Service Number (CAS No) 2229426-54-2, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacological research. This compound belongs to the thiol class, characterized by the presence of a sulfur-hydrogen (-SH) functional group, which is known for its versatile reactivity and biological significance. The molecular structure of 2-(1-phenylcyclopentyl)ethane-1-thiol consists of a phenyl ring substituted on a cyclopentyl moiety, linked to an ethane backbone with a thiol group at the terminal position. This unique arrangement imparts distinct chemical properties that make it a valuable scaffold for drug discovery and molecular design.

The synthesis of 2-(1-phenylcyclopentyl)ethane-1-thiol involves multi-step organic transformations, typically starting from readily available precursors such as cyclopentanone and phenethyl halides. The introduction of the thiol group at the 1-position of the ethane chain requires careful control of reaction conditions to avoid unwanted side products. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and organometallic chemistry, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic accessibility but also its potential for further derivatization, enabling the creation of libraries of structurally diverse analogs for biological evaluation.

In recent years, 2-(1-phenylcyclopentyl)ethane-1-thiol has been explored in various pharmacological contexts due to its structural features that mimic natural bioactive molecules. The phenyl ring and cyclopentyl moiety contribute to favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the thiol group serves as a key pharmacophore for interactions with biological targets. Preliminary studies have indicated that this compound exhibits potential in modulating enzyme activity and receptor binding, making it a promising candidate for therapeutic intervention in inflammatory diseases and neurological disorders.

One of the most intriguing aspects of 2-(1-phenylcyclopentyl)ethane-1-thiol is its ability to engage with redox-sensitive signaling pathways. Thiols are well-known for their redox-active properties, allowing them to participate in cellular signaling cascades by reversible oxidation-reduction reactions. This characteristic makes 2-(1-phenylcyclopentyl)ethane-1-thiol a candidate for developing novel therapeutics that target oxidative stress-related pathologies. Recent research has demonstrated its efficacy in reducing inflammation and protecting against oxidative damage in cellular models, suggesting its potential as an antioxidant agent.

The compound's structural motif also aligns with emerging trends in drug design, where bioisosteric replacements are used to enhance drug-like properties without compromising biological activity. The cyclopentyl group can be seen as a bioisostere for larger cyclic structures found in many biologically active compounds, offering advantages such as reduced metabolic liability and improved binding affinity. Furthermore, the phenethylamine-like scaffold is commonly associated with psychoactive effects, although modifications can mitigate or enhance these properties depending on the overall molecular design.

Evaluation of 2-(1-phenylcyclopentyl)ethane-1-thiol in preclinical models has provided insights into its mechanism of action and therapeutic potential. In vitro studies have shown that it can inhibit the activity of specific enzymes implicated in disease progression, while animal models have revealed promising results in reducing symptoms associated with chronic conditions. These findings underscore the compound's significance as a lead molecule for further development into clinical candidates. Additionally, its compatibility with high-throughput screening assays makes it suitable for rapid assessment in drug discovery pipelines.

The chemical diversity inherent in 2-(1-phenylcyclopentyl)ethane-1-thiol also supports structure-based drug design approaches. Computational modeling techniques have been utilized to understand how this compound interacts with target proteins at the molecular level. By analyzing binding interactions and optimizing key pharmacophoric elements, researchers can fine-tune the properties of derivatives to improve efficacy and selectivity. Such computational studies not only accelerate the discovery process but also provide mechanistic insights into how small molecules modulate biological systems.

The future prospects for 2-(1-phenylcyclopentyl)ethane-1-thiol include its exploration as a building block for novel therapeutics targeting complex diseases. Its unique structural features offer opportunities for designing molecules with tailored biological activities, addressing unmet medical needs across multiple therapeutic areas. As research progresses, interdisciplinary collaborations between chemists, biologists, and clinicians will be essential to translate laboratory findings into tangible therapeutic benefits.

2229426-54-2 (2-(1-phenylcyclopentyl)ethane-1-thiol) Related Products

- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)

- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)

- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)

- 151692-56-7(1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-)

- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)

- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)

- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)

- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

- 2167013-26-3(1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid)

- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)